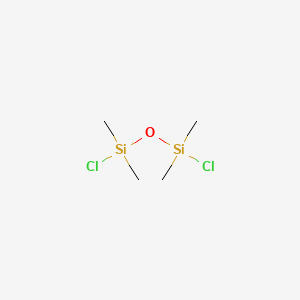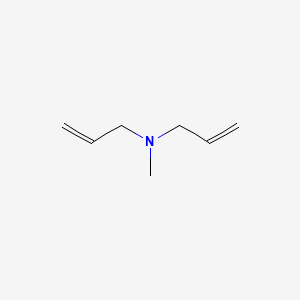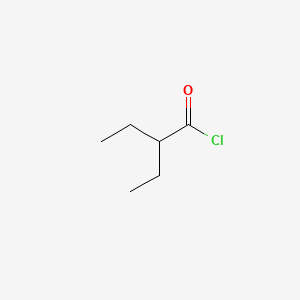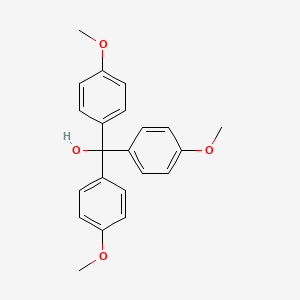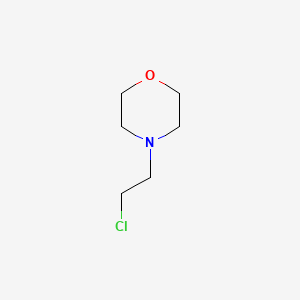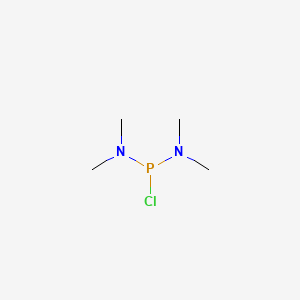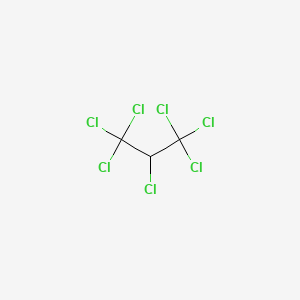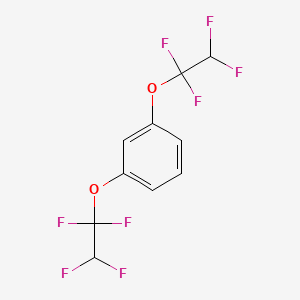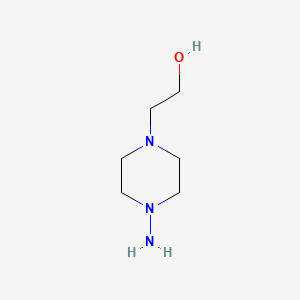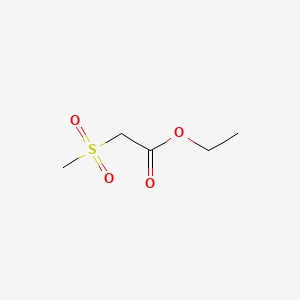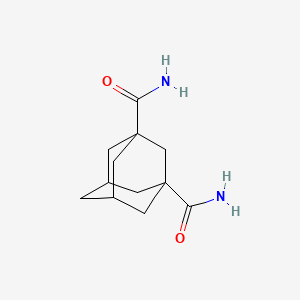
Adamantane-1,3-dicarboxamide
Overview
Description
Adamantane-1,3-dicarboxamide is a derivative of adamantane, a highly symmetrical polycyclic hydrocarbon known for its unique cage-like structure. This compound features two carboxamide groups attached to the 1 and 3 positions of the adamantane framework, making it a versatile molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Adamantane-1,3-dicarboxamide typically begins with the preparation of 1,3-adamantane dicarboxylic acid. This can be achieved through a two-step reaction starting from adamantane carboxylic acid. The first step involves the oxidation of adamantane carboxylic acid using concentrated sulfuric acid and nitric acid to produce 3-hydroxy-1-adamantane carboxylic acid. The second step involves the carboxylation of 3-hydroxy-1-adamantane carboxylic acid with methanoic acid under the influence of concentrated sulfuric acid, yielding 1,3-adamantane dicarboxylic acid . The final step is the amidation of 1,3-adamantane dicarboxylic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Adamantane-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide groups to amines or other reduced forms.
Substitution: The adamantane framework allows for various substitution reactions, where different functional groups can replace the hydrogen atoms on the cage structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Adamantane-1,3-dicarboxamide has diverse applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is used in the study of biological systems and as a potential drug candidate due to its unique structural properties.
Medicine: Adamantane derivatives are explored for their antiviral, anticancer, and neuroprotective properties.
Mechanism of Action
The mechanism of action of Adamantane-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique cage structure allows it to fit into various biological receptors, potentially inhibiting or modulating their activity. For instance, adamantane derivatives are known to act as antagonists of the N-methyl-D-aspartate (NMDA) glutamate receptor, which plays a crucial role in neuroprotection .
Comparison with Similar Compounds
Adamantane: The parent hydrocarbon, known for its use in antiviral drugs like amantadine.
1,3-Adamantanedicarboxylic Acid: A precursor in the synthesis of Adamantane-1,3-dicarboxamide.
1,3-Diaminoadamantane: Another derivative with applications in medicinal chemistry.
Uniqueness: this compound stands out due to its dual carboxamide groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in the design of drug delivery systems and as a scaffold for developing new pharmaceuticals .
Properties
IUPAC Name |
adamantane-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c13-9(15)11-2-7-1-8(4-11)5-12(3-7,6-11)10(14)16/h7-8H,1-6H2,(H2,13,15)(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMNWHMVTYBYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352251 | |
| Record name | 1,3-ADAMANTANEDICARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62472-39-3 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1,3-dicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62472-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-ADAMANTANEDICARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(24-benzamido-6,13,19,26-tetraoxo-16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(17),2(15),3,5(14),7(12),8,10,18(27),20(25),21,23,28-dodecaen-8-yl)benzamide](/img/structure/B1582479.png)
![Diethyl N-[4-(methylamino)benzoyl]-L-glutamate](/img/structure/B1582480.png)
